molecular formula C12H18N4O B2836183 1-(5,6-Dimethylpyrimidin-4-yl)piperidine-4-carboxamide CAS No. 2327188-76-9

1-(5,6-Dimethylpyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2836183
CAS No.: 2327188-76-9
M. Wt: 234.303
InChI Key: ULONQYQZSKMLPY-UHFFFAOYSA-N
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Description

1-(5,6-Dimethylpyrimidin-4-yl)piperidine-4-carboxamide is a chemical compound that features a piperidine ring substituted with a dimethylpyrimidine moiety and a carboxamide group

Preparation Methods

The synthesis of 1-(5,6-Dimethylpyrimidin-4-yl)piperidine-4-carboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Introduction of the Dimethylpyrimidine Moiety: The dimethylpyrimidine group can be introduced via nucleophilic substitution reactions using suitable pyrimidine derivatives.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the piperidine derivative with an appropriate carboxylic acid or its derivatives, such as acid chlorides or anhydrides, under basic conditions.

Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet production demands.

Chemical Reactions Analysis

1-(5,6-Dimethylpyrimidin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups under suitable conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and specific temperature controls. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5,6-Dimethylpyrimidin-4-yl)piperidine-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting various diseases.

    Biological Research: It is used in biological assays to study its effects on cellular processes and molecular pathways.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules with industrial significance.

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethylpyrimidin-4-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(5,6-Dimethylpyrimidin-4-yl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    Piperidine Derivatives: Compounds like piperidine-4-carboxamide and its analogs, which share the piperidine ring structure but differ in substituents.

    Pyrimidine Derivatives: Compounds like 5,6-dimethylpyrimidine and its derivatives, which share the pyrimidine ring structure but differ in other functional groups.

The uniqueness of this compound lies in its specific combination of the piperidine and dimethylpyrimidine moieties, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-(5,6-dimethylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c1-8-9(2)14-7-15-12(8)16-5-3-10(4-6-16)11(13)17/h7,10H,3-6H2,1-2H3,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULONQYQZSKMLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1N2CCC(CC2)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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